molecular formula C4H7N3O B2571301 (3S)-3-Azidooxolane CAS No. 1075209-71-0

(3S)-3-Azidooxolane

Cat. No. B2571301
CAS RN: 1075209-71-0
M. Wt: 113.12
InChI Key: AHFRAHLUYUUOBA-BYPYZUCNSA-N
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Description

(3S)-3-Azidooxolane, also known as azidooxolane or AOX, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a derivative of oxolane and contains an azide group (-N3) that makes it highly reactive. In

Mechanism of Action

(3S)-3-Azidooxolane works by reacting with other molecules that contain a terminal alkyne group. This reaction is known as a click reaction and results in the formation of a triazole ring. The triazole ring is stable and has a high affinity for binding to other molecules, making (3S)-3-Azidooxolane a useful reagent in various applications.
Biochemical and Physiological Effects:
(3S)-3-Azidooxolane has no known biochemical or physiological effects as it is primarily used as a chemical reagent in scientific research. However, it is important to handle this compound with care as it is highly reactive and can be explosive if not handled properly.

Advantages and Limitations for Lab Experiments

The advantages of using (3S)-3-Azidooxolane in lab experiments include its high reactivity, efficiency in click chemistry, and ability to synthesize bioconjugates. However, the limitations of using this compound include its explosive nature and the need for careful handling.

Future Directions

For the use of (3S)-3-Azidooxolane in scientific research include the development of new click chemistry reactions, drug delivery systems, and imaging techniques.

Synthesis Methods

The synthesis of (3S)-3-Azidooxolane involves the reaction of oxolane with sodium azide in the presence of a catalyst. This reaction results in the formation of (3S)-3-Azidooxolane, which is then purified using various techniques such as column chromatography and recrystallization. The yield of this synthesis method is high, making it an efficient and cost-effective way of producing (3S)-3-Azidooxolane.

Scientific Research Applications

(3S)-3-Azidooxolane has various scientific research applications, including the synthesis of bioconjugates, photoaffinity labeling, and click chemistry. Bioconjugates are molecules that are used to target specific cells or tissues in the body, making them useful in drug delivery and imaging. (3S)-3-Azidooxolane can be used to synthesize bioconjugates by attaching it to other molecules such as proteins or antibodies. Photoaffinity labeling is a technique used to identify the binding sites of a molecule by introducing a photo-reactive group. (3S)-3-Azidooxolane can be used as a photo-reactive group in this technique. Click chemistry is a chemical reaction used to join molecules together quickly and efficiently. (3S)-3-Azidooxolane is a useful reagent in click chemistry due to its high reactivity.

properties

IUPAC Name

(3S)-3-azidooxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N3O/c5-7-6-4-1-2-8-3-4/h4H,1-3H2/t4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHFRAHLUYUUOBA-BYPYZUCNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

113.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-Azidooxolane

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